4-aminooxy-N-methyl-butylamide

Catalog No.
S3445489
CAS No.
848852-53-9
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-aminooxy-N-methyl-butylamide

CAS Number

848852-53-9

Product Name

4-aminooxy-N-methyl-butylamide

IUPAC Name

4-aminooxy-N-methylbutanamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-7-5(8)3-2-4-9-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

PWZSDMNFZUIJIW-UHFFFAOYSA-N

SMILES

CNC(=O)CCCON

Canonical SMILES

CNC(=O)CCCON

4-aminooxy-N-methyl-butylamide is a chemical compound characterized by the presence of an aminooxy functional group, which is notable for its ability to react with carbonyl compounds. This compound is classified under the category of aminooxy derivatives, which are known for their utility in organic synthesis and biochemical applications. The molecular formula of 4-aminooxy-N-methyl-butylamide is C6_{6}H13_{13}N2_{2}O, and it has a molecular weight of approximately 115.18 g/mol. Its structure includes a butylamide chain attached to an aminooxy group, contributing to its unique reactivity and potential applications in various fields.

  • Oxidation: The aminooxy group can be oxidized under specific conditions, leading to the formation of oxime ethers.
  • Reduction: Reduction reactions can modify the functional groups associated with the aminooxy moiety, potentially yielding amines or other derivatives.
  • Substitution: This compound can participate in substitution reactions where the aminooxy group interacts with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts tailored to facilitate specific transformations. The products formed from these reactions depend on the nature of the reactants and conditions employed.

The biological activity of 4-aminooxy-N-methyl-butylamide is primarily linked to its reactivity with carbonyl-containing biomolecules. This compound has been investigated for potential therapeutic applications due to its ability to form stable oxime ether linkages with carbonyl groups, which may be useful in biochemical assays and as a labeling reagent. Its interaction with biological molecules suggests possible roles in drug development and diagnostics.

The synthesis of 4-aminooxy-N-methyl-butylamide typically involves the following methods:

  • Oximation Reaction: This method involves reacting an aminooxy moiety with a suitable carbonyl precursor to form the desired compound. The reaction conditions are optimized to achieve high yields and purity.
  • Industrial Production: Large-scale production may utilize optimized oximation reactions, along with stable isotope-labeled derivatizing reagents such as aminooxyethyl propionate, enhancing the synthesis process.

These methods ensure that 4-aminooxy-N-methyl-butylamide can be produced efficiently for various applications.

4-aminooxy-N-methyl-butylamide has a wide range of applications across different fields:

  • Chemistry: It serves as a reagent in synthetic chemistry for preparing various compounds.
  • Biology: Employed in biochemical assays for detecting carbonyl-containing biomolecules.
  • Medicine: Investigated for therapeutic potential due to its reactivity with biological molecules.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds.

These applications highlight the versatility and importance of this compound in scientific research and industrial processes.

Interaction studies involving 4-aminooxy-N-methyl-butylamide focus on its reactivity with carbonyl compounds and biological molecules. The mechanism typically involves the formation of stable oxime ether linkages, which can be used for derivatization and detection purposes. Such studies are crucial for understanding how this compound can be leveraged in biochemical assays and potential therapeutic contexts.

Several compounds are similar to 4-aminooxy-N-methyl-butylamide, including:

  • O-(diphenylphosphinyl)hydroxylamine: Used as a chemoselective nitrogen transfer reagent.
  • Aminooxyethyl propionate: Employed for multiplexed gas chromatography-mass spectrometry analysis of small molecule carbonyl compounds.
  • 4-hydroxy-n-butylamine: A related compound that shares structural similarities but differs in functional properties.

Uniqueness

4-aminooxy-N-methyl-butylamide stands out due to its specific structure and reactivity profile. Its ability to form stable oxime ether linkages under mild conditions distinguishes it from other similar compounds, making it particularly useful in both synthetic chemistry and biological applications. The combination of its functional groups allows for diverse interactions that are not as prevalent in its analogs.

This comprehensive overview underscores the significance of 4-aminooxy-N-methyl-butylamide within chemical research and its potential implications across various scientific domains.

XLogP3

-1.1

Dates

Modify: 2023-08-19

Explore Compound Types